molecular formula C₅¹³CH₁₂O₆ B1146184 L-fructose-1-13C CAS No. 117013-21-5

L-fructose-1-13C

Cat. No.: B1146184
CAS No.: 117013-21-5
M. Wt: 181.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Fructose-1-13C is a labeled form of L-Fructose, where the carbon at position 1 is replaced with the isotope carbon-13. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research. L-Fructose itself is a monosaccharide found in many fruits and plants, and its labeled form is used extensively in various fields such as biochemistry, pharmaceuticals, and nutrition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Fructose-1-13C typically involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors such as 13C-glucose. The process often involves multiple steps of chemical reactions, including isomerization and reduction, to achieve the desired labeled compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of advanced techniques such as chromatography for purification and nuclear magnetic resonance (NMR) spectroscopy for verification of isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: L-Fructose-1-13C undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids.

    Reduction: Formation of sugar alcohols.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

Scientific Research Applications

L-Fructose-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed study of metabolic pathways. Some key applications include:

Mechanism of Action

The mechanism of action of L-Fructose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the molecule through various biochemical processes, providing insights into the dynamics of metabolism. The molecular targets include enzymes involved in glycolysis and other metabolic pathways, and the pathways involved are those related to carbohydrate metabolism .

Comparison with Similar Compounds

    D-Fructose-1-13C: Another isotopically labeled fructose but with a different stereochemistry.

    13C-Glucose: Labeled glucose used for similar metabolic studies.

    13C-Sucrose: Labeled sucrose used in carbohydrate metabolism research.

Uniqueness: L-Fructose-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in studying specific metabolic pathways. Its stereochemistry also makes it suitable for certain biological systems where L-forms are preferred over D-forms .

Properties

IUPAC Name

(3R,4S,5S)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-WQHHIXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)([13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.